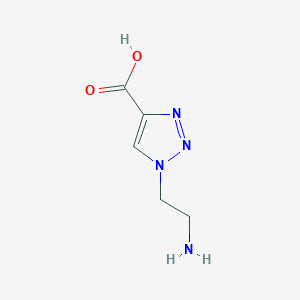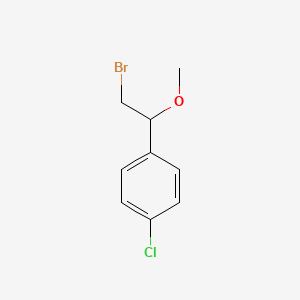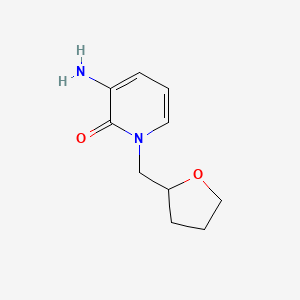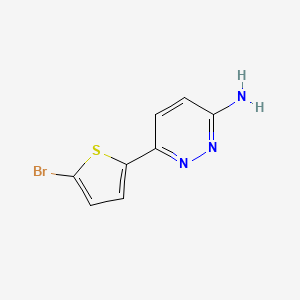![molecular formula C11H7ClN4 B1527409 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1354954-02-1](/img/structure/B1527409.png)
7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Übersicht
Beschreibung
7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the triazole family. It is a nitrogen-containing five-membered ring with two nitrogen atoms and three carbon atoms. 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a common building block for many organic compounds and has been widely used in the synthesis of numerous biologically active compounds. The compound has been extensively studied for its biological activity and has been found to possess a wide range of therapeutic properties, including anti-inflammatory, antifungal, antimicrobial, and antiviral activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
Compounds with the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have shown promise in the development of anticancer agents. For instance, derivatives of this compound have been synthesized and tested against gastric cancer cells, showing significant antiproliferative activities . These compounds can inhibit growth and colony formation of cancer cells, induce apoptosis, and cause cell cycle arrest, making them valuable candidates for further drug development.
ERK Signaling Pathway Suppression
The ERK signaling pathway is crucial in cell division and cancer progression. [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to suppress this pathway effectively. By inhibiting the phosphorylation levels of key proteins in the ERK pathway, these compounds can potentially be used to treat cancers where this pathway is aberrantly active .
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of novel derivatives with potential pharmacological applications. Through various chemical reactions, such as oxidative cyclization and Dimroth rearrangement, researchers have been able to create a range of [1,2,4]triazolo[1,5-c]pyrimidine derivatives with moderate to excellent yields . These derivatives expand the chemical space for drug discovery.
Inhibition of Fatty Acid-Binding Proteins
Fatty acid-binding proteins (FABPs) are involved in the development of metabolic diseases. [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been recognized for their potential to inhibit FABPs, particularly FABP4 and FABP5. This inhibition could lead to therapeutic applications for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Adenosine Receptor Antagonism
Some [1,2,4]triazolo[1,5-c]pyrimidine derivatives behave as selective antagonists for human A2A and A3 adenosine receptor sub-types. These receptors are targets for the treatment of Parkinson’s disease, suggesting that derivatives of 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine could be beneficial in managing this condition .
Cyclization and Rearrangement Reactions
The compound is also used in chemical research for studying cyclization and rearrangement reactions. These reactions are fundamental in organic chemistry and can lead to the discovery of new compounds with unique structures and properties .
Eigenschaften
IUPAC Name |
7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-10-14-11(15-16(10)7-13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTGTUSZWCONIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)


![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)







![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)

